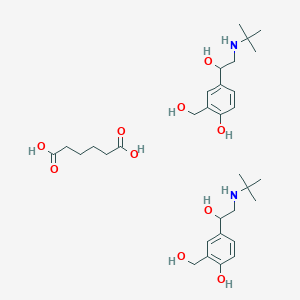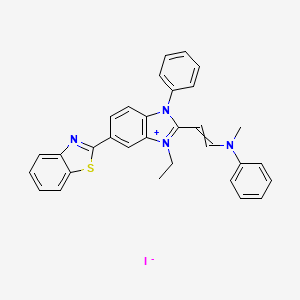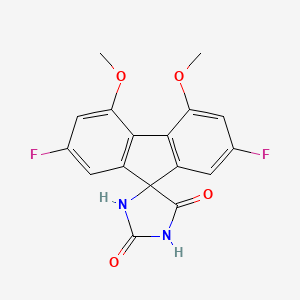
Albuterol adipate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Albuterol adipate is a salt form of albuterol, a beta-2 adrenergic receptor agonist. It is primarily used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Albuterol works by relaxing the smooth muscles in the airways, making it easier to breathe. The adipate salt form enhances the solubility and stability of albuterol, making it more effective for therapeutic use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Albuterol adipate can be synthesized by reacting albuterol with adipic acid. The reaction typically involves dissolving albuterol in an alcoholic solution and then adding adipic acid. The mixture is then heated to facilitate the formation of the salt. The resulting product is precipitated out, filtered, and dried .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and solvent concentration to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistency and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
Albuterol adipate undergoes several types of chemical reactions, including:
Oxidation: Albuterol can be oxidized to form various metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Albuterol can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Strong nucleophiles such as sodium hydroxide or potassium hydroxide are often employed.
Major Products Formed
Oxidation: The primary products are various oxidized metabolites of albuterol.
Reduction: Reduced forms of albuterol, though less common.
Substitution: Substituted albuterol derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Albuterol adipate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study beta-2 adrenergic receptor agonists.
Biology: Helps in understanding the mechanisms of bronchial relaxation and airway management.
Medicine: Extensively used in the development of treatments for asthma and COPD.
Industry: Utilized in the formulation of inhalers and other respiratory aids
Mecanismo De Acción
Albuterol adipate exerts its effects by binding to beta-2 adrenergic receptors in the smooth muscles of the airways. This binding activates adenylate cyclase, which increases the levels of cyclic AMP (cAMP). Elevated cAMP levels lead to the relaxation of smooth muscles, resulting in bronchodilation. This mechanism helps in alleviating symptoms of asthma and COPD .
Comparación Con Compuestos Similares
Similar Compounds
Levalbuterol: A single-isomer form of albuterol with similar bronchodilatory effects.
Salbutamol: Another name for albuterol, commonly used in different regions.
Formoterol: A long-acting beta-2 agonist used for similar indications
Uniqueness
Albuterol adipate is unique due to its enhanced solubility and stability compared to other forms of albuterol. This makes it particularly effective in therapeutic applications, providing rapid and sustained relief from bronchospasm .
Propiedades
Número CAS |
149234-08-2 |
|---|---|
Fórmula molecular |
C19H31NO7 |
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;hexanedioic acid |
InChI |
InChI=1S/C13H21NO3.C6H10O4/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;7-5(8)3-1-2-4-6(9)10/h4-6,12,14-17H,7-8H2,1-3H3;1-4H2,(H,7,8)(H,9,10) |
Clave InChI |
KZQZMBIQTMLZNP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(CCC(=O)O)CC(=O)O |
SMILES canónico |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(CCC(=O)O)CC(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Albuterol adipate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-(8,9-dihydro-7H-pyrano[2,3-g]indazol-1-yl)propan-2-amine](/img/structure/B1666755.png)


